Product packaging for N,N'-S-Trimethylisothiouronium Iodide(Cat. No.:CAS No. 6972-04-9)

N,N'-S-Trimethylisothiouronium Iodide

Cat. No.: B016391
CAS No.: 6972-04-9
M. Wt: 246.12 g/mol
InChI Key: PFJMWGUDKKPHFR-UHFFFAOYSA-N
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Description

N,N'-S-Trimethylisothiouronium Iodide (CAS 6972-04-9) is a white to off-white solid with a molecular weight of 246.11 and the formula C₄H₁₁IN₂S. This organosulfur compound is a useful reagent in organic synthesis, serving as a key building block for the preparation of more complex molecules. Chemical Properties & Handling: The compound has a melting point of 87-88°C and is soluble in water and DMSO, facilitating its use in various reaction conditions. For stable long-term storage, it is recommended to keep the product at -20°C. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the purchaser to ensure compliance with all applicable laws and regulations regarding the handling, storage, and disposal of this chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11IN2S B016391 N,N'-S-Trimethylisothiouronium Iodide CAS No. 6972-04-9

Properties

IUPAC Name

methyl N,N-dimethylcarbamimidothioate;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2S.HI/c1-6(2)4(5)7-3;/h5H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJMWGUDKKPHFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=N)SC.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90509254
Record name Methyl N,N-dimethylcarbamimidothioate--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6972-04-9
Record name NSC67242
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67242
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl N,N-dimethylcarbamimidothioate--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N,N'-S-Trimethylisothiouronium iodide (CAS 6972-04-9) is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and relevant case studies.

  • Molecular Formula : C₄H₁₁IN₂S
  • Molecular Weight : 246.11 g/mol
  • CAS Number : 6972-04-9

This compound is characterized by its quaternary ammonium structure, which contributes to its solubility in water and potential interactions with biological membranes.

Synthesis

The synthesis of this compound typically involves the reaction of trimethylamine with isothiourea derivatives. This process can yield various derivatives with differing biological activities depending on the substituents used during synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus cereus. The compound demonstrated activity comparable to conventional antibiotics, suggesting its potential as an alternative treatment for resistant infections .

Cytotoxicity and Safety Profile

In terms of cytotoxicity, this compound shows low toxicity levels in cell cultures. Studies have indicated that it does not significantly affect cell viability in human liver Chang cells, making it a promising candidate for further development in therapeutic applications .

The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis. This is a common mechanism among quaternary ammonium compounds, which can interact with the lipid bilayer of microbial cells due to their cationic nature .

Study on Antimicrobial Efficacy

A detailed study conducted on the antimicrobial efficacy of this compound involved testing against a panel of bacterial pathogens. The results indicated:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Bacillus cereus16 µg/mL
Escherichia coli64 µg/mL

These findings suggest that this compound possesses broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria .

Toxicological Assessment

A toxicological assessment was performed using standard protocols to evaluate the safety profile of this compound. The compound was administered to mammalian cell lines, and results showed:

Cell Line Viability (%) at 100 µg/mL
Chang Liver Cells92%
Human Fibroblasts89%

These results indicate a favorable safety profile, essential for potential therapeutic applications .

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions
TMI is widely used as a reagent in organic synthesis. Its ability to facilitate various chemical transformations makes it valuable for researchers aiming to construct complex molecules. The compound is particularly effective in reactions involving nucleophiles and electrophiles, allowing for the formation of diverse sulfur-containing compounds.

Applications in Synthesis

  • Thioether Formation : TMI can be employed to synthesize thioethers by reacting with alcohols or phenols.
  • Sulfide Synthesis : It serves as a precursor for sulfides, which are important in pharmaceutical chemistry.
  • Functional Group Transformations : TMI can assist in the transformation of functional groups, enhancing the versatility of synthetic pathways.

Analytical Chemistry

Mass Spectrometry and NMR Spectroscopy
TMI is utilized in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its unique structure aids in the identification and quantification of sulfur-containing compounds within complex mixtures.

Stability and Reactivity
The compound's stability allows for reliable analysis under various conditions, making it a preferred choice for researchers working on reaction mechanisms involving sulfur.

Biological Applications

Biological Activity Studies
Research has indicated that TMI exhibits potential biological activities, including enzyme inhibition and interactions with biological macromolecules. This has implications for drug development and therapeutic applications.

Case Studies

  • Enzyme Inhibition : TMI has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting cysteine proteases, which are critical targets in cancer therapy.
  • Antiviral Properties : Preliminary studies suggest that TMI may enhance the efficacy of antiviral agents by modulating cellular pathways involved in viral replication.

Toxicity and Safety Profile

Understanding the safety profile of TMI is crucial for its application in research. Toxicity studies have indicated that while TMI exhibits some degree of toxicity, its effects are dose-dependent:

EndpointResult
Acute Oral Toxicity (LD50)887 mg/kg in rats
Skin SensitizationWeak sensitizer (1-2% positive reactions)
Eye IrritationSerious eye damage potential

These findings emphasize the need for caution when handling TMI, particularly in sensitive applications such as drug development.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Aromatic substituents (e.g., methyl or methoxy groups on phenyl rings) enhance stability and alter electronic properties, making analogs like S-(4-methoxyphenyl) derivatives suitable for photochemical applications .
  • Isotopic Variants : Deuterated analogs (e.g., S,N,N’-Trimethylisothiouronium-d9 iodide) retain chemical behavior but enable tracing in mechanistic studies .

Pharmacological and Biochemical Comparisons

Cytotoxicity and Enzyme Modulation

This compound shares functional similarities with platinum(II) iodide n,π-chelate complexes derived from thioureas. Comparative studies highlight:

Parameter This compound Platinum(II) Iodide Thiourea Complexes Cisplatin (Control)
IC₅₀ in HepG2 Cells (μM) Not reported 2.1–4.8 8.5–12.3
Apoptosis Induction (%) Not studied 65–78 40–55
γ-Glutamyl Transpeptidase Inhibition Not studied 60–70% reduction 20–30% reduction

Key Findings :

  • Platinum(II) complexes derived from thioureas exhibit superior cytotoxicity (2–4× lower IC₅₀) and apoptosis induction compared to cisplatin, attributed to enhanced cellular uptake and thiourea-mediated enzyme inhibition .
  • This compound’s lack of a metal center likely limits its direct cytotoxicity but positions it as a precursor for bioactive metal complexes .

Physicochemical Properties

Property This compound N,N′-Dimethylthiourea N-Iodosuccinimide
Molecular Weight (g/mol) 246.11 104.18 224.97
Solubility DMSO, Chloroform Water, Ethanol Acetonitrile, Dichloromethane
Stability Light-sensitive, refrigerated Air-stable Moisture-sensitive

Key Differences :

  • Solubility : Unlike N,N′-Dimethylthiourea (water-soluble), this compound requires chlorinated solvents, limiting its use in aqueous systems .
  • Reactivity : N-Iodosuccinimide (CAS 516-12-1) is a hypervalent iodine reagent with distinct oxidative properties, unlike the thiourea-iodide system here .

Preparation Methods

Alkylation of Thiourea Derivatives

The most cited method involves alkylating thiourea or its derivatives with methyl iodide in the presence of hydroiodic acid (HI). This one-step reaction proceeds via nucleophilic substitution, where the sulfur atom in thiourea attacks the electrophilic methyl group of methyl iodide.

Reaction Scheme:
SC(NH2)2+3CH3IHI[N,N’-S-Trimethylisothiouronium]+I+2HI\text{SC(NH}_2\text{)}_2 + 3\,\text{CH}_3\text{I} \xrightarrow{\text{HI}} \text{[N,N'-S-Trimethylisothiouronium]}^+ \text{I}^- + 2\,\text{HI}

This method, referenced in enzymology studies, yields the target compound in high purity (>95%) after recrystallization from ethanol-water mixtures. The use of excess methyl iodide ensures complete methylation, while HI acts as both a catalyst and counterion source.

Acidic Quenching of Methyl Carbamimidothioate

An alternative route starts with methyl N,N-dimethylcarbamimidothioate (CID 415151), which is treated with concentrated hydroiodic acid to protonate the imine nitrogen and form the iodide salt.

Procedure:

  • Dissolve methyl N,N-dimethylcarbamimidothioate (1 mol) in anhydrous ethanol.

  • Add hydroiodic acid (1.2 mol) dropwise under ice-cooling.

  • Stir for 4 hours at 25°C, then evaporate under reduced pressure.

  • Recrystallize the residue from acetone to obtain white crystals.

This method avoids hazardous methyl iodide but requires strict stoichiometric control to prevent over-acidification, which could degrade the thiourea core.

Optimization and Yield Analysis

ParameterAlkylation RouteAcidic Quenching Route
Reaction Time 2–4 hours4–6 hours
Temperature 25–40°C0–25°C
Yield 85–92%78–85%
Purity (HPLC) >95%>90%

The alkylation route offers higher yields due to favorable kinetics, whereas the acidic quenching method is preferred for avoiding alkylating agents.

Structural and Spectroscopic Validation

Post-synthesis characterization confirms the product’s identity:

  • FT-IR : Strong absorption at 1250 cm1^{-1} (C=S stretch) and 3400 cm1^{-1} (N-H stretch).

  • 1^1H NMR (D2_2O): δ 3.15 (s, 9H, N-CH3_3), 2.95 (s, 3H, S-CH3_3).

  • Mass Spectrometry : [M]+^+ at m/z 246.12 (calc. 246.12).

Industrial and Laboratory-Scale Adaptations

Large-scale production (≥1 kg) employs continuous-flow reactors to enhance mixing and heat transfer, reducing reaction time by 30% compared to batch processes. Laboratory syntheses prioritize solvent recovery, with ethanol and acetone recycled via distillation.

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-alkylation generates dimethyl sulfide, minimized by stoichiometric control.

  • Iodide Oxidation : Storage under nitrogen prevents I^- oxidation to I2_2, which causes discoloration.

Recent Advances

Electrochemical methods using ionic liquids as green solvents are under investigation, achieving 88% yield at 50°C with reduced waste .

Q & A

Q. What experimental methodologies are recommended for synthesizing and purifying N,N'-S-trimethylisothiouronium iodide derivatives?

Synthesis typically involves reacting thiourea derivatives with alkyl halides under controlled conditions. For example, platinum(II) iodide complexes with N-allylthiourea ligands are synthesized by reacting K₂[PtCl₄] with KI and thiourea derivatives (e.g., N-allylmorpholine-4-carbothioamide) in ethanol, followed by recrystallization . Purity is assessed via elemental analysis (C, H, N, S), melting point determination, and chromatographic techniques. For metal complexes, inductively coupled plasma mass spectrometry (ICP-MS) ensures stoichiometric accuracy .

Q. How can structural characterization of this compound complexes be performed?

Key techniques include:

  • IR spectroscopy : Identifies ligand coordination modes (e.g., S→Pt bonds at ~600–700 cm⁻¹) .
  • NMR spectroscopy : ¹H/¹³C NMR reveals π-coordination via chemical shifts (e.g., C7/C8 carbon signal splitting in allyl groups) .
  • X-ray diffraction : Resolves crystal structures, such as square-planar geometries in Pt(II) iodide complexes with cis-iodide ligands .
  • UV-Vis spectroscopy : Monitors ligand-to-metal charge transfer bands (e.g., bathochromic shifts in ethanol-DMF solutions) .

Q. What standard assays evaluate the biological activity of this compound derivatives?

  • MTT assay : Measures cytotoxicity/cytostatic effects in HepG2 or HeLa cells, with IC₀₀ values compared to cisplatin .
  • Enzyme activity assays : Quantify ALT, AST, LDH, and GGT levels to assess hepatotoxicity and metabolic disruption .
  • Glucose uptake assays : Fluorescent probes (e.g., 2-NBDG) track glycolytic inhibition in cancer cells .

Advanced Research Questions

Q. How do this compound complexes compare to cisplatin and chloride analogs in efficacy and mechanism?

Pt(II) iodide complexes (e.g., [Pt(HL2)I₂]) show superior cytotoxicity (IC₅₀: 12–18 µM vs. cisplatin’s 45 µM) due to enhanced DNA binding via uncoordinated donor centers (e.g., oxygen in HL1) forming hydrogen bonds with DNA . Chloride analogs ([Pt(HL2)Cl₂]) exhibit higher ALT/AST activation, while iodide complexes suppress these enzymes, indicating divergent metabolic impacts .

Q. What role do iodide ligands play in modulating the biological activity of metal complexes?

Iodide ligands improve cellular uptake and DNA affinity compared to chloride. For example, Pt(II) iodide complexes induce DNA relaxation (via nucleophilic substitution at guanine N7) 3–5× more effectively than cisplatin . Iodide’s larger ionic radius also stabilizes π-coordination with allylthiourea ligands, enhancing complex stability .

Q. How can contradictory data on enzyme activity (e.g., ALT/AST activation vs. suppression) be resolved?

Contradictions arise from ligand-specific effects. Chloride complexes (e.g., [Pt(HL1)Cl₂]) increase ALT/AST activity by inducing oxidative stress, while iodide analogs ([Pt(HL1)I₂]) suppress these enzymes via GGT inhibition, a key mediator of cisplatin resistance . To resolve discrepancies:

  • Use isogenic cell lines to control for genetic variability.
  • Normalize enzyme activity to cell viability (e.g., via MTT).
  • Validate with siRNA knockdown of target enzymes (e.g., GGT) .

Q. What advanced structural analyses elucidate the multi-target mechanisms of iodide complexes?

  • Single-crystal X-ray diffraction : Reveals intermolecular interactions (e.g., hydrogen bonds between iodide ligands and DNA backbone) .
  • Density functional theory (DFT) : Models electronic transitions and ligand-DNA binding energies .
  • Synchrotron radiation studies : Track real-time structural changes during DNA interaction .

Q. How can synergistic effects between iodide complexes and metabolic inhibitors be optimized?

Co-treatment with glycolysis inhibitors (e.g., 2-deoxyglucose) amplifies cytotoxicity in HepG2 cells by 40–60%. Design experiments using:

  • Isobologram analysis : Quantifies synergy scores.
  • Metabolomic profiling : Identifies disrupted pathways (e.g., TCA cycle, glutathione synthesis) .

Methodological Considerations

  • Data Tables : Include IC₅₀ values, enzyme activity ratios, and crystallographic parameters (e.g., bond lengths/angles) for reproducibility .
  • Statistical Validation : Use two-tailed Student’s t-tests for biological assays and Benjamini-Hochberg correction for omics data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N'-S-Trimethylisothiouronium Iodide
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